Product packaging for Acetamide, p-terphenyl-4-yl-(Cat. No.:CAS No. 64058-92-0)

Acetamide, p-terphenyl-4-yl-

Cat. No.: B14498718
CAS No.: 64058-92-0
M. Wt: 287.4 g/mol
InChI Key: GPIMZPOFPAUOTJ-UHFFFAOYSA-N
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Description

Contextualization within the Acetamide (B32628) Compound Class in Materials Science

Acetamides are a class of organic compounds derived from acetic acid and ammonia (B1221849) or an amine. wikipedia.org In materials science, acetamides and their derivatives are recognized for their utility as plasticizers, solvents, and stabilizers. patsnap.comnj.gov Their ability to form hydrogen bonds and their versatile reactivity make them valuable building blocks in the synthesis of more complex molecules, including polymers. patsnap.comontosight.ai The introduction of an acetamide group can modify the properties of materials, affecting characteristics such as flexibility and durability. patsnap.com The polarity and hydrogen-bonding capabilities of the acetamide functional group can lead to specific intermolecular interactions, which are crucial in the design of functional materials.

Significance of the p-Terphenyl (B122091) Moiety in Advanced Organic Materials

The p-terphenyl core is a significant structural motif in the field of advanced organic materials, particularly in organic electronics and photonics. ontosight.airsc.org Its rigid, linear, and conjugated structure contributes to desirable electronic and optical properties. ontosight.ai Materials based on p-terphenyl often exhibit high thermal stability and can facilitate charge transport, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. ontosight.airsc.org The inherent fluorescence of the p-terphenyl unit is another key feature, leading to its use in scintillators and as a gain medium in organic lasers. aip.org The ability to functionalize the p-terphenyl scaffold allows for the fine-tuning of its properties to meet the specific requirements of various advanced material applications. nih.govacs.org

Overview of Current Research Trajectories for Acetamide, p-Terphenyl-4-yl-

Current research on Acetamide, p-terphenyl-4-yl- and its analogs primarily focuses on their potential in materials science and medicinal chemistry. In materials science, the investigation revolves around its application in optoelectronic devices, leveraging the photophysical properties of the p-terphenyl core. mdpi.comresearchgate.net The synthesis of various substituted triphenyl acetamide analogs is being explored to develop novel materials with tailored nonlinear optical (NLO) properties. mdpi.comresearchgate.net

In medicinal chemistry, terphenyl-based scaffolds are being investigated for their potential as inhibitors of protein-protein interactions. nih.govresearchgate.net For instance, derivatives of acetamide containing a terphenyl structure have been synthesized and evaluated for their ability to block the PD-1/PD-L1 pathway, which is a significant target in cancer immunotherapy. nih.govresearchgate.netacs.org The synthesis of such complex molecules often involves multi-step processes, including Suzuki cross-coupling reactions to construct the terphenyl framework. nih.govmdpi.comresearchgate.netacs.orgchemicalbook.com

Chemical and Physical Properties of Acetamide, p-terphenyl-4-yl-

PropertyValueReference
Chemical Formula C₂₀H₁₇NO ontosight.ai
Molecular Weight 287.36 g/mol N/A
Melting Point 171°C chemicalbook.com
Boiling Point 350.95°C (estimate) chemicalbook.com
Appearance Light Tan Solid chemicalbook.com
Solubility Soluble in Chloroform, Methanol chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO B14498718 Acetamide, p-terphenyl-4-yl- CAS No. 64058-92-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64058-92-0

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-[4-(4-phenylphenyl)phenyl]acetamide

InChI

InChI=1S/C20H17NO/c21-20(22)14-15-6-8-17(9-7-15)19-12-10-18(11-13-19)16-4-2-1-3-5-16/h1-13H,14H2,(H2,21,22)

InChI Key

GPIMZPOFPAUOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for Acetamide, P Terphenyl 4 Yl and Its Derivatives

Strategies for Constructing the p-Terphenyl (B122091) Scaffold

The formation of the p-terphenyl core is a critical step in the synthesis of Acetamide (B32628), p-terphenyl-4-yl-. This scaffold consists of three benzene (B151609) rings linked in a para arrangement. The primary strategy for its construction involves the sequential or one-pot coupling of smaller aromatic building blocks.

Precursor Compounds and Building Blocks

The synthesis of the p-terphenyl scaffold typically begins with readily available aromatic precursors. A common and effective method is the Suzuki-Miyaura cross-coupling reaction. nih.govtandfonline.com This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.

A key precursor for the synthesis of the amino-functionalized p-terphenyl is 4-nitro-p-terphenyl (B78885). This intermediate can be synthesized via a Suzuki-Miyaura coupling reaction between a dihalo-nitrobenzene and an appropriate arylboronic acid. For instance, 1,4-dibromo-2-nitrobenzene (B110544) can be selectively coupled with an arylboronic acid in a step-wise manner. researchgate.net

Alternatively, a two-fold Suzuki-Miyaura coupling reaction can be employed. For example, methyl 5-bromo-2-iodobenzoate has been successfully reacted with various aryl boronic acids to furnish new p-terphenyl derivatives in good yields. nih.gov

The general approach to obtain the necessary precursor for Acetamide, p-terphenyl-4-yl- involves the synthesis of p-terphenyl-4-amine. This is typically achieved through a two-step process:

Synthesis of 4-nitro-p-terphenyl: This intermediate is prepared using a palladium-catalyzed Suzuki-Miyaura coupling reaction. A common reaction involves the coupling of 1-bromo-4-iodobenzene (B50087) with phenylboronic acid, followed by a second coupling with 4-nitrophenylboronic acid. Alternatively, 1,4-dibromobenzene (B42075) can be coupled with phenylboronic acid and subsequently with 4-nitrophenylboronic acid.

Reduction of 4-nitro-p-terphenyl to p-terphenyl-4-amine: The nitro group of 4-nitro-p-terphenyl is then reduced to an amine group. This reduction can be achieved using various reagents, with common methods including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, or chemical reduction using reagents such as tin(II) chloride in hydrochloric acid or iron in acetic acid. wikipedia.org

Introduction and Modification of the Acetamide Group

Once p-terphenyl-4-amine is synthesized, the acetamide group is introduced through an acylation reaction. This is a standard and generally high-yielding transformation in organic synthesis.

The most common method for this conversion is the reaction of p-terphenyl-4-amine with acetic anhydride. researchgate.netmdpi.com This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acetic acid byproduct. The reaction proceeds readily at room temperature or with gentle heating.

Alternatively, acetyl chloride can be used as the acylating agent. ias.ac.in Due to its higher reactivity, this reaction is often performed at lower temperatures and in the presence of a non-nucleophilic base to scavenge the hydrogen chloride gas that is evolved.

The general reaction is as follows:

p-terphenyl-4-amine + Acetic Anhydride → Acetamide, p-terphenyl-4-yl- + Acetic Acid

Advanced Coupling Reactions in Synthesis

Advanced coupling reactions are instrumental in the synthesis of more complex derivatives of Acetamide, p-terphenyl-4-yl-, allowing for the introduction of further aryl or other organic moieties.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions for Arylated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and can be used to synthesize arylated derivatives of Acetamide, p-terphenyl-4-yl-. nih.govtandfonline.com This reaction offers high functional group tolerance and generally proceeds with high yields and selectivity.

To synthesize an arylated derivative, a halogenated Acetamide, p-terphenyl-4-yl- precursor is required. For example, if a bromine or iodine atom is present on one of the terminal phenyl rings of the p-terphenyl scaffold, it can be coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base.

A typical catalytic system for this transformation consists of a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, such as sodium carbonate or potassium phosphate. The reaction is usually carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/Water80-100Good to Excellent
Pd(PPh₃)₄-Na₂CO₃DME/Water80-90Good to Excellent
Pd/CNone (ligand-free)K₃PO₄DMF/Water90-110Good to Excellent

Synthesis of Functionalized Derivatives with Heterocyclic Moieties

The synthesis of functionalized derivatives of Acetamide, p-terphenyl-4-yl- that incorporate heterocyclic moieties can be achieved by modifying the acetamide group or by building the heterocycle onto a pre-functionalized p-terphenyl scaffold.

One approach involves using a precursor such as N-(4-acetylphenyl)-2-chloroacetamide. This molecule can serve as a versatile building block for the synthesis of various heterocyclic systems. For instance, the chloroacetamide moiety can react with a variety of nucleophiles, such as 2-mercaptobenzothiazole (B37678), to introduce a heterocyclic unit. The resulting sulfide (B99878) can then undergo further reactions, such as condensation with hydrazines or other bifunctional reagents, to form more complex heterocyclic structures like pyrazoles or thiazolinones.

For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-mercaptobenzothiazole yields N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. The acetyl group on the phenyl ring can then be used as a handle for further chemical transformations, including the construction of other heterocyclic rings through condensation reactions.

Heterocyclic MoietySynthetic PrecursorKey Reaction
BenzothiazoleN-(4-acetylphenyl)-2-chloroacetamide, 2-mercaptobenzothiazoleNucleophilic substitution
PyrazoleN-aryl-2-(benzothiazol-2-ylthio)acetamide, PhenylhydrazineCondensation, Cyclization
Thiazolin-4-oneThiosemicarbazone derivative, Ethyl bromoacetateCyclocondensation

Structural Elucidation and Advanced Characterization

Spectroscopic Characterization Techniques for Research Purposes

Spectroscopic methods are indispensable tools for elucidating the molecular structure of Acetamide (B32628), p-terphenyl-4-yl-. Each technique provides unique information about the compound's constitution and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For Acetamide, p-terphenyl-4-yl-, both ¹H and ¹³C NMR spectroscopy would be employed to confirm the structural assignment.

In the ¹H NMR spectrum, the protons of the p-terphenyl (B122091) backbone would exhibit characteristic chemical shifts in the aromatic region. The protons on the two terminal phenyl rings would likely appear as complex multiplets, while the protons on the central phenyl ring would show a distinct splitting pattern, influenced by the acetamido substituent. The protons of the acetamido group itself, specifically the methyl (CH₃) and the amide (NH) protons, would appear as singlets at characteristic upfield positions.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display distinct signals for each unique carbon atom in the p-terphenyl structure and the acetamido group. The carbonyl carbon of the acetamide would be readily identifiable by its characteristic downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for Acetamide, p-terphenyl-4-yl-

Protons Predicted Chemical Shift (ppm)
Acetyl CH₃ ~2.2
Amide NH ~9.9

Table 2: Predicted ¹³C NMR Chemical Shifts for Acetamide, p-terphenyl-4-yl-

Carbon Atom Predicted Chemical Shift (ppm)
Acetyl CH₃ ~24
Carbonyl C=O ~169

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of Acetamide, p-terphenyl-4-yl-, as well as to gain insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula of C₂₀H₁₇NO.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the intact molecule. Analysis of the fragmentation pattern would reveal characteristic losses, such as the loss of the acetyl group, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for Acetamide, p-terphenyl-4-yl-

Ion Expected m/z
[M]⁺ 287.13

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of Acetamide, p-terphenyl-4-yl- would exhibit characteristic absorption bands that confirm the presence of the amide and aromatic functionalities.

A strong absorption band corresponding to the N-H stretching vibration of the secondary amide would be observed in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide group would appear as a very strong and sharp peak around 1670-1640 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Bands for Acetamide, p-terphenyl-4-yl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300-3100
C=O Stretch 1670-1640
Aromatic C-H Stretch >3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the p-terphenyl backbone in Acetamide, p-terphenyl-4-yl- is expected to give rise to strong UV absorption. The spectrum would likely show intense absorption bands corresponding to π→π* transitions. The position of the absorption maximum (λmax) would be indicative of the extent of conjugation.

Single Crystal X-ray Diffraction for Solid-State Architecture

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles for Acetamide, p-terphenyl-4-yl-.

Analysis of the crystal structure would reveal the packing arrangement of the molecules in the solid state, including any intermolecular interactions such as hydrogen bonding involving the amide group. This information is crucial for understanding the material's solid-state properties.

Conformational Analysis and Molecular Geometry Investigations

Computational methods, in conjunction with experimental data, can be used to investigate the conformational preferences and molecular geometry of Acetamide, p-terphenyl-4-yl-. The rotational freedom around the single bonds connecting the phenyl rings and the bond between the central phenyl ring and the nitrogen atom allows for different conformations. Theoretical calculations can help to determine the most stable conformation and to understand the energetic barriers between different rotational isomers. These investigations provide a deeper understanding of the molecule's shape and flexibility.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is employed to determine the electronic structure of molecules, from which a wealth of information regarding their stability and reactivity can be derived.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's chemical reactivity and electronic properties. The HOMO is associated with the ability to donate electrons, while the LUMO signifies the capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. A larger gap implies higher stability and lower reactivity.

For Acetamide (B32628), p-terphenyl-4-yl-, the FMO analysis reveals the distribution of electron density. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient regions. This distribution dictates how the molecule interacts with other chemical species.

ParameterValue (eV)
EHOMO [Value]
ELUMO [Value]
Energy Gap (ΔE) [Value]

Global reactivity descriptors, derived from the energies of the FMOs within the framework of DFT, provide quantitative measures of a molecule's stability and reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).

Ionization Potential (I) and Electron Affinity (A) are related to the HOMO and LUMO energies, respectively, through Koopmans' theorem.

Electronegativity (χ) measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. A higher value of chemical hardness, often associated with a large HOMO-LUMO gap, indicates greater stability.

Global Electrophilicity Index (ω) describes the electron-accepting capability of a molecule.

Reactivity DescriptorFormulaValue
Ionization Potential (I) -EHOMO[Value]
Electron Affinity (A) -ELUMO[Value]
Electronegativity (χ) (I + A) / 2[Value]
Chemical Hardness (η) (I - A) / 2[Value]
Global Electrophilicity Index (ω) χ2 / (2η)[Value]

Note: The values in this table are dependent on the HOMO and LUMO energies and would need to be calculated specifically for Acetamide, p-terphenyl-4-yl-.

Intramolecular charge transfer is a fundamental electronic process that can be elucidated using DFT calculations. Analysis of the electron density distribution in the ground and excited states, often visualized through molecular electrostatic potential (MEP) maps, can reveal the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how the molecule will interact with other reagents and its potential role in charge transfer processes.

Prediction and Analysis of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between molecular structure and experimental spectra.

DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts provide insights into the electronic environment of each nucleus in the molecule. These calculated shifts can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This simulated spectrum aids in the assignment of vibrational modes observed in experimental IR spectroscopy.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules. It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra. TD-DFT also provides information about the nature of electronic transitions, such as whether they involve localized excitations or charge transfer between different parts of the molecule. This is essential for understanding the photophysical properties of Acetamide, p-terphenyl-4-yl-.

Advanced Materials Science Applications

Optoelectronic Device Development

The p-terphenyl (B122091) framework is a subject of interest for optoelectronic applications due to its inherent photophysical properties and stability. nih.gov Derivatives of this structure are being investigated for use in next-generation electronic devices that generate or interact with light.

The p-terphenyl moiety is a valuable building block in the design of materials for Organic Light-Emitting Diodes (OLEDs). jmaterenvironsci.com In its basic form, an OLED consists of organic layers, including an emission layer (EML), sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected into the EML, where they recombine to form excitons that release energy as light. jmaterenvironsci.com The performance of an OLED is heavily dependent on the materials used in these layers. jmaterenvironsci.com

Computational studies on materials incorporating terphenyl have been conducted to evaluate their electronic properties, such as HOMO and LUMO energy levels, which are crucial for efficient charge injection and transport within an OLED device. jmaterenvironsci.com Furthermore, the inclusion of terphenyl side groups in emitter molecules has been shown to improve electroluminescence properties. For instance, adding a terphenyl group can help prevent intermolecular interactions, leading to a more blue-shifted light emission and enhanced external quantum efficiency in non-doped OLED devices. researchgate.net The structural rigidity and high fluorescence quantum efficiency of aromatic cores like terphenyl make them attractive candidates for developing stable and efficient blue light emitters, a key challenge in OLED technology. nih.gov

Dye-sensitized solar cells (DSSCs) represent a promising photovoltaic technology that mimics natural photosynthesis to convert light into electricity. nih.govdergipark.org.tr A critical component of a DSSC is the photosensitizer, or dye, which absorbs sunlight and injects an electron into a semiconductor's conduction band, typically titanium dioxide (TiO2). dergipark.org.trnih.gov

An efficient photosensitizer must possess several key characteristics: strong light absorption across the solar spectrum, effective electronic coupling to the semiconductor surface for efficient electron injection, and appropriate energy levels to facilitate dye regeneration by the electrolyte. nih.gov Many high-performance organic dyes are designed with a donor-π-acceptor (D-π-A) architecture. In this structure, an electron-donating group and an electron-accepting group are connected by a conjugated π-bridge. The p-terphenyl core, being an extended π-conjugated system, is a suitable candidate to act as this bridge. Functionalizing the terphenyl backbone with a donor group (like an amine) and an acceptor/anchoring group (like a carboxylic or cyanoacrylic acid) could produce a molecule with the necessary charge-transfer characteristics for DSSC applications. While specific studies on "Acetamide, p-terphenyl-4-yl-" as a primary photosensitizer are not prominent, the fundamental properties of its core structure align with the design principles for advanced organic dyes in solar cell technology.

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in optical computing, imaging technologies, and sensors. Organic molecules with extended π-electron systems are of particular interest for their significant second-order NLO properties.

The NLO response of a molecule is quantified by its hyperpolarizability. The first hyperpolarizability (βo) is a measure of the second-order NLO response. A higher βo value indicates a stronger NLO effect, which is desirable for applications like frequency doubling.

Density functional theory (DFT) has been used to investigate the NLO properties of several triphenyl acetamide (B32628) analogs. These studies calculate the first hyperpolarizability to predict the NLO response. Research on a series of N-(terphenyl-yl)acetamide derivatives demonstrated a wide range of βo values depending on the specific substitutions on the terphenyl rings. For example, one derivative exhibited a high NLO response with a βo value of 833.15 atomic units (au), while another had a value as low as 252.00 au, highlighting the significant impact of molecular structure on NLO properties.

Data derived from a study on triphenyl acetamide analogs, where specific derivative names were simplified for clarity.

The relationship between a molecule's structure and its NLO properties is critical for designing new, highly effective materials. In acetamide-terphenyl systems, the phenyl rings of the terphenyl core typically act as electron donors, while various substituents can function as electron acceptors. This push-pull mechanism facilitates the movement of electrons across the molecule, which is the origin of the NLO response.

Studies on acetamide-terphenyl analogs have shown that the nature and position of substituent groups dramatically influence the first hyperpolarizability (βo). A lower energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a higher NLO response. For instance, the derivative with the lowest HOMO-LUMO gap (4.51 eV) was also the most reactive and exhibited the highest βo value. Conversely, a derivative with a high HOMO-LUMO gap was more stable and showed a weaker NLO response. This demonstrates a clear structure-property relationship where tuning the electronic character of the substituents can optimize the NLO performance for potential use in optoelectronic devices.

Organic Electronic Materials

The class of compounds including "Acetamide, p-terphenyl-4-yl-" holds promise as general organic electronic materials. The p-terphenyl core provides a rigid and stable aromatic structure, which is a desirable characteristic for materials used in electronic devices. jmaterenvironsci.com Polyanilines and their derivatives, which share structural similarities with acetamide-functionalized aromatics, are noted for their electrical conductivity and good environmental stability, making them suitable for applications in electronics and optics. The potential to synthesize a variety of functionalized p-terphenyl derivatives allows for the fine-tuning of material properties to meet the specific demands of various organic electronic applications, including transistors and sensors. nih.gov

Radiation Detection and Scintillation Applications

There is no available research to suggest that Acetamide, p-terphenyl-4-yl- is utilized in radiation detection or as a scintillation material. Searches for its application in these areas did not yield any relevant findings.

Applications in Advanced Microscopy

Similarly, no studies or data have been found that describe the use of Acetamide, p-terphenyl-4-yl- in any advanced microscopy techniques.

Supramolecular Chemistry and Host Guest Systems

Design Principles for Supramolecular Architectures

The design of supramolecular architectures using molecules like Acetamide (B32628), p-terphenyl-4-yl- is predicated on the precise control of non-covalent interactions. The primary design elements inherent to this molecule are its shape anisotropy and the directionality of its functional groups.

Molecular Shape and Rigidity: The p-terphenyl (B122091) core is a rigid, rod-like scaffold. This linear geometry inherently favors the formation of anisotropic, or directionally-dependent, assemblies such as one-dimensional fibers or two-dimensional sheets. The steric bulk of this aromatic system also plays a crucial role in dictating the packing arrangement, often leading to structures that maximize favorable π-π stacking interactions while minimizing steric hindrance.

Functional Group Placement: The terminal acetamide group (-NHC(O)CH₃) is the key driver for directional self-assembly. It provides both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl oxygen). This specific arrangement allows for the formation of predictable and robust hydrogen-bonding motifs, which are fundamental to constructing ordered supramolecular structures.

Hydrogen Bonding Interactions in Self-Assembly

Hydrogen bonding is the most significant directional force governing the self-assembly of Acetamide, p-terphenyl-4-yl-. The acetamide group can engage in strong and directional N-H···O=C interactions, which are well-understood and widely exploited in crystal engineering and materials science.

Molecules of Acetamide, p-terphenyl-4-yl- are expected to self-assemble via these interactions to form one-dimensional chains or tapes. In a typical arrangement, the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, resulting in a head-to-tail linear chain. This primary interaction is often reinforced by weaker C-H···O and C-H···π interactions, which further stabilize the assembly. In the solid state, similar N-(aryl)acetamide compounds consistently show the formation of chains linked by N-H···O hydrogen bonds. researchgate.net

The strength and geometry of these hydrogen bonds are critical determinants of the final architecture. The table below lists typical parameters for the N-H···O hydrogen bonds that drive the assembly of aromatic amides.

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Typical Energy (kJ/mol)
N-H···O=C2.8 - 3.1150 - 18015 - 30

These primary hydrogen-bonded chains can then organize further through weaker interactions, such as π-π stacking of the p-terphenyl units, leading to the formation of higher-order structures like sheets and bundles. The interplay between strong hydrogen bonding and weaker aromatic interactions is a key feature of the self-assembly process. rsc.org

Host-Guest Complexation and Selectivity with Amides

The acetamide functionality of Acetamide, p-terphenyl-4-yl- can also participate in host-guest interactions. While the p-terphenyl unit itself is not a pre-organized macrocyclic host, assemblies of these molecules can create cavities or binding surfaces capable of recognizing and binding guest molecules.

The amide group is a versatile binding site, capable of interacting with a range of guests:

Anion Recognition: The N-H group can act as a binding site for anions, particularly those that are strong hydrogen bond acceptors like chloride or carboxylates.

Neutral Guest Binding: The carbonyl oxygen can bind to hydrogen bond-donating guests, such as water, alcohols, or other amides.

Metal Ion Coordination: The carbonyl oxygen also possesses a lone pair of electrons that can coordinate to metal ions.

Selectivity in these host-guest systems is governed by principles of complementarity. researchgate.net A host structure formed from Acetamide, p-terphenyl-4-yl- would exhibit selectivity based on the size, shape, and electronic properties of the guest. For instance, a linear channel formed by stacked molecules might selectively bind linear guest molecules that fit within the channel and can interact favorably with the amide groups lining its interior. The defined geometry of the hydrogen-bonding sites within a self-assembled structure can lead to high selectivity for guests that match this geometry. The process of encapsulating amide guests within larger host cavities has been shown to influence their chemical reactivity, highlighting the potential for amide-based hosts to act as nano-reactors. nih.gov

Formation of Network and Layer Architectures

Starting from the primary one-dimensional chains formed through N-H···O hydrogen bonds, Acetamide, p-terphenyl-4-yl- can assemble into more complex two-dimensional (2D) layers and three-dimensional (3D) networks.

Layer Formation: The linear, hydrogen-bonded chains can pack side-by-side to form 2D sheets or layers. This packing is driven by a combination of van der Waals forces and π-π stacking interactions between the aromatic p-terphenyl backbones of adjacent chains. The planarity and large surface area of the terphenyl unit are highly conducive to forming these extended sheet structures. Studies on similar rigid aromatic molecules have shown a strong tendency to form such layered arrangements. nih.gov

Network Architectures: The interconnection of these layers or chains can lead to the formation of 3D networks. While Acetamide, p-terphenyl-4-yl- itself may primarily form layers, the introduction of guest molecules that can bridge between layers (e.g., diamines or diols) could lead to the formation of a 3D host-guest network. Furthermore, slight modifications to the molecular structure, such as adding a second hydrogen-bonding site, could transform it into a building block for more complex, pre-programmed 3D frameworks. Aromatic amides are known to be versatile precursors for creating robust, porous frameworks. nih.gov In some crystal structures of related acetamide compounds, N-H···O hydrogen bonds and weaker C-H···π interactions link molecules into three-dimensional networks. nih.gov

The final architecture is a result of a hierarchical assembly process: the strongest interactions (N-H···O hydrogen bonds) define the primary structure (1D chains), and weaker, less directional forces (π-π stacking, van der Waals) guide the organization of these chains into higher-dimensional structures.

Integration into Metallo-Supramolecular Assemblies and Polymeric Architectures

The p-terphenyl and acetamide motifs present in Acetamide, p-terphenyl-4-yl- make it a candidate for integration into more complex macromolecular systems, such as metallo-supramolecular and polymeric architectures.

Metallo-Supramolecular Assemblies: While the acetamide group can coordinate to metals, a more common strategy involves modifying the terphenyl backbone with stronger metal-coordinating ligands, such as terpyridines. In such a design, the terphenyl unit acts as a rigid spacer connecting metal-binding sites. The resulting metallo-supramolecular polymers combine the structural properties of the terphenyl linker with the electronic and optical properties conferred by the metal centers. polyu.edu.hk Terphenyl-based ligands are frequently used to create linear, rod-like metallo-supramolecular polymers. acs.org The self-assembly of these polymers is driven by the reversible formation of metal-ligand coordination bonds.

Polymeric Architectures: The acetamide group itself can be a key component in forming supramolecular polymers. When incorporated into a flexible polymer backbone, amide groups can form strong, directional hydrogen bonds that act as physical cross-links, leading to the formation of self-healing materials, elastomers, and gels. reading.ac.uk By functionalizing a conventional polymer with Acetamide, p-terphenyl-4-yl- as a side chain, one could introduce both hydrogen-bonding and π-stacking interactions. This would create a hierarchical polymeric material where the primary covalent polymer chains are organized by the self-assembly of the terphenyl-acetamide units, potentially leading to materials with enhanced mechanical strength and thermal stability.

Derivatives of Acetamide, P Terphenyl 4 Yl and Structure Property Relationships

Systematic Modification of the Acetamide (B32628) and p-Terphenyl (B122091) Moieties

The systematic modification of the Acetamide, p-terphenyl-4-yl- structure involves targeted chemical alterations to either the p-terphenyl core or the terminal acetamide group. These modifications are designed to manipulate the molecule's fundamental properties.

P-Terphenyl Moiety Modification: The p-terphenyl backbone is the primary determinant of the molecule's rigidity, thermal stability, and fundamental electronic properties. Modifications to this unit can include:

Introduction of Substituents: Attaching various functional groups to the phenyl rings can alter the electron density distribution across the conjugated system. For instance, alkyl or alkoxy groups can increase solubility in organic solvents, while halogenated or cyano groups can modify the electronic characteristics.

Extension of Conjugation: Replacing one of the terminal phenyl rings with a larger polyaromatic system, such as naphthyl or anthracenyl groups, extends the π-conjugated system. This typically leads to a red-shift in absorption and emission spectra.

Planarity Control: Introducing bulky substituents adjacent to the inter-ring linkages can force a twist in the p-terphenyl backbone. This disruption of planarity can be used to control intermolecular interactions (π-π stacking) and influence solid-state morphology and optical properties.

Acetamide Moiety Modification: The acetamide group (-NHCOCH₃) offers sites for significant chemical alteration that can influence intermolecular interactions and solubility.

N-Substitution: The hydrogen on the amide nitrogen can be replaced with various alkyl or aryl groups. This modification can drastically alter hydrogen bonding patterns, which are crucial for crystal packing and bulk material properties. For example, replacing the N-H proton with an N-methyl group eliminates the primary hydrogen bond donor site.

Acetyl Group Alteration: The terminal methyl group can be substituted with longer alkyl chains, fluorinated alkyl chains, or aromatic rings. These changes can impact the molecule's solubility, thermal behavior, and liquid crystalline properties.

The goal of these systematic modifications is to establish clear structure-property relationships, allowing for the rational design of new materials with predictable characteristics based on the parent Acetamide, p-terphenyl-4-yl- compound.

Influence of Substituents on Electronic and Optical Properties

Substituents added to the p-terphenyl backbone have a profound impact on the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, dictates the material's electronic and optical behavior, such as its color, fluorescence quantum yield, and charge transport capabilities. dntb.gov.uaresearchgate.net

The effect of a substituent is primarily determined by its electron-donating or electron-withdrawing nature.

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) increase the electron density of the π-system. This generally raises the HOMO energy level more significantly than the LUMO level, resulting in a smaller HOMO-LUMO energy gap (ΔE). A smaller gap typically causes a bathochromic (red) shift in the absorption and emission spectra.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) decrease the electron density of the π-system. These groups tend to lower both the HOMO and LUMO energy levels, but the effect on the LUMO is often more pronounced. This also leads to a reduced energy gap and a red-shift in the optical spectra. dntb.gov.ua The introduction of a strong EWG can facilitate the reduction process (electron acceptance) by lowering the LUMO energy. nih.gov

The position of the substituent also plays a critical role. A substituent on the central ring of the p-terphenyl moiety will have a different electronic influence compared to one on a terminal ring due to symmetry and orbital overlap considerations. These principles allow for the precise tuning of the emission color from blue to green or even yellow in organic light-emitting diode (OLED) applications. nih.gov

The following table illustrates the expected trends in the electronic properties of Acetamide, p-terphenyl-4-yl- when a substituent (R) is introduced onto the terphenyl backbone, based on established principles observed in similar aromatic compounds. dntb.gov.uaresearchgate.net

Substituent (R)TypeExpected Effect on HOMOExpected Effect on LUMOExpected Effect on Energy Gap (ΔE)Expected Optical Shift
-H (Parent)NeutralReferenceReferenceReferenceN/A
-OCH₃Electron-DonatingIncreaseSlight IncreaseDecreaseRed-Shift
-NH₂Strong Electron-DonatingSignificant IncreaseIncreaseSignificant DecreaseRed-Shift
-ClWeak Electron-WithdrawingDecreaseDecreaseSlight DecreaseRed-Shift
-NO₂Strong Electron-WithdrawingSignificant DecreaseSignificant DecreaseDecreaseRed-Shift

This is an interactive table based on theoretical principles.

Impact of Heterocyclic Ring Integration on Material Performance

Integrating heterocyclic rings into the p-terphenyl structure is an advanced design strategy to enhance material performance. mdpi.com Heterocycles can be incorporated either as substituents on the main backbone or by replacing one of the existing phenyl rings. This approach introduces atoms like nitrogen, oxygen, or sulfur, which can significantly alter the electronic, thermal, and morphological properties of the material.

For example, replacing a terminal phenyl ring with a nitrogen-containing heterocycle like pyridine (B92270) or pyrimidine (B1678525) can improve the electron-transporting capabilities of the material, which is beneficial for applications in OLEDs and organic field-effect transistors (OFETs). The lone pair of electrons on the nitrogen atom can also serve as a site for hydrogen bonding, influencing molecular packing in the solid state.

Introducing rigid heterocyclic structures can further enhance the thermal stability of the resulting polymer or molecular material. mdpi.com This is crucial for applications requiring high-temperature operation. Furthermore, the inclusion of specific heterocycles can be used to fine-tune the HOMO/LUMO levels beyond what is achievable with simple electron-donating or -withdrawing groups, providing an additional vector for optimizing device performance.

Tailoring Molecular Rigidity and Flexibility for Specific Material Applications

The balance between molecular rigidity and flexibility is a critical design parameter that dictates the ultimate application of a material derived from Acetamide, p-terphenyl-4-yl-. researchgate.net The inherent rigidity of the p-terphenyl backbone provides high thermal stability and good charge transport characteristics, making it suitable for electronic applications. mdpi.com However, excessive rigidity can lead to poor solubility and brittleness.

Strategies to tailor this balance include:

Introducing Flexible Linkers: Incorporating flexible alkyl or ether chains into the molecular structure can disrupt the rigid packing of the aromatic cores. This enhances solubility and processability, making it easier to form thin films for devices. For example, chitosan (B1678972) can be doped with glycerol (B35011) to increase the flexibility of films. mdpi.com

Controlling Inter-ring Torsion: As mentioned earlier, placing bulky groups at the ortho-positions of the phenyl-phenyl linkages increases the dihedral angle between the rings. This non-planar conformation can reduce intermolecular π-π interactions, which is useful for creating materials with high photoluminescence quantum yields in the solid state by preventing aggregation-caused quenching.

Utilizing Non-Coplanar Structures: Incorporating complex, three-dimensional structures like spiro- or cardo-type moieties can maintain molecular rigidity while simultaneously disrupting regular chain packing. mdpi.com This strategy has been shown to effectively inhibit the formation of charge-transfer complexes, leading to materials with high optical transparency and stability. mdpi.com

By carefully tuning the molecular architecture, materials can be designed for specific needs. For scintillators, a rigid and highly efficient fluorescent core is paramount. researchgate.net For flexible electronics, the introduction of flexible side chains onto the rigid backbone is necessary to achieve the desired mechanical properties without completely sacrificing electronic performance. mdpi.com

Future Perspectives and Emerging Research Directions

Integration into Hybrid Organic-Inorganic Advanced Materials

The development of hybrid organic-inorganic materials is a rapidly advancing field, aiming to create composites that exhibit synergistic properties not found in the individual components. The distinct characteristics of Acetamide (B32628), p-terphenyl-4-yl- make it a prime candidate for the organic component in such systems.

The rigid p-terphenyl (B122091) backbone can serve as a structural scaffold or an organic linker in metal-organic frameworks (MOFs) or polymer matrices, imparting thermal stability and mechanical robustness. rsc.org Its inherent fluorescence, a known property of p-terphenyls, can be harnessed to create luminescent or scintillating hybrid materials for applications in sensors and radiation detection. ucl.ac.uk

The acetamide group offers a crucial handle for interfacing with inorganic components. It can act as a surface modifier or capping agent for inorganic nanoparticles (e.g., silica, titania, quantum dots), controlling their dispersion within a polymer matrix and influencing the electronic properties at the organic-inorganic interface. rsc.org The hydrogen-bonding capability of the N-H and C=O groups in the acetamide moiety can facilitate self-assembly and direct the organization of the hybrid structure. This functional group can be covalently bonded to the surface of inorganic moieties, creating Class II hybrid materials where strong interactions prevent leaching and enhance stability. researchgate.net

For instance, functionalizing the surface of inorganic nanoparticles like silica (SiO₂) or gold (Au) with p-terphenyl-acetamide could yield materials with tailored optical or electronic properties for use in diagnostics or catalysis. nih.govscispace.com The integration into polymer composites, such as those used for gas separation membranes, could also be explored, leveraging the defined structure of the terphenyl unit. rsc.org

Table 1: Potential Integration of Acetamide, p-terphenyl-4-yl- in Hybrid Materials
Inorganic ComponentPotential Role of Acetamide, p-terphenyl-4-yl-Synergistic Property/Application
Silica Nanoparticles (SiO₂)Surface functionalizer for improved polymer dispersionMechanically reinforced, thermally stable nanocomposites
Titanium Dioxide (TiO₂)Organic sensitizer, interface modifierHybrid photocatalysts, advanced coatings
Quantum Dots (e.g., CdSe)Capping agent, energy transfer donor/acceptorLuminescent probes, components for optoelectronics
Metal-Organic Framework (MOF) PrecursorsFunctional organic linker or strutPorous materials for sensing or catalysis with tailored functionality
Copper or other Metal SurfacesSelf-assembled monolayer componentModification of electrode surfaces, molecular electronics rsc.org

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the formation and behavior of materials based on Acetamide, p-terphenyl-4-yl- under operational conditions is critical for optimizing their performance. Advanced in situ and operando characterization techniques are essential for observing dynamic processes like self-assembly, crystallization, phase transitions, and charge transport in real-time. whiterose.ac.uk

For studying the crystallization and self-assembly of aromatic molecules, techniques that can probe structural evolution at the molecular level are paramount. rsc.orgGrazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) can be employed in situ to monitor the development of molecular packing and crystal orientation during thin-film deposition or annealing. nih.gov This provides direct insight into how processing conditions affect the final morphology of the material.

Spectroscopic techniques are also powerful tools. In situ Raman spectroscopy can track changes in molecular vibrations, offering information on conformational changes and intermolecular interactions during self-assembly or in response to an external stimulus like an electric field. nih.gov For probing the electronic structure at interfaces, in situ X-ray Photoelectron Spectroscopy (XPS) can reveal changes in the chemical environment and oxidation states during device operation. nih.govnih.gov

Magnetic resonance techniques are particularly well-suited for studying the dynamics of terphenyl-containing systems. Electron Paramagnetic Resonance (EPR) spectroscopy , for instance, can be used with spin probes to monitor the local environment during crystallization and detect subtle phase transitions in aromatic materials with high precision. ucl.ac.ukwikipedia.org Similarly, advanced Nuclear Magnetic Resonance (NMR) spectroscopy methods can provide detailed information on molecular dynamics and conformational changes in both solution and solid states. researchgate.net

Table 2: Advanced In Situ Techniques for Characterizing p-Terphenyl-Acetamide Systems
TechniqueDynamic Process StudiedInformation Gained
In Situ GIWAXSThin-film crystallization, self-assemblyMolecular packing, crystal orientation, domain size nih.gov
In Situ Raman/IR SpectroscopyPhase transitions, molecular interactionsChanges in vibrational modes, conformation, hydrogen bonding nih.gov
Electron Paramagnetic Resonance (EPR)Crystallization, phase transitionsLocal environmental changes, molecular mobility, spin state ucl.ac.ukwikipedia.org
In Situ Scanning Probe Microscopy (e.g., AFM)Surface morphology evolutionReal-time visualization of crystal growth and self-assembly
In Situ Spectroscopic EllipsometryFilm growth and optical property changesFilm thickness, refractive index, and electronic transitions

Computational Design of Novel Derivatives with Tailored Material Properties

Computational modeling provides a powerful avenue for the rational, in silico design of novel derivatives of Acetamide, p-terphenyl-4-yl- with precisely tailored properties, accelerating materials discovery while reducing experimental costs. nih.govwhiterose.ac.uk Multiscale simulation approaches can effectively link molecular structure to bulk material properties like charge-carrier mobility. scispace.com

Quantum chemical methods , such as Density Functional Theory (DFT) , are invaluable for predicting the intrinsic electronic properties of new molecular designs. By systematically modifying the parent structure—for example, by adding electron-donating or -withdrawing groups to the terphenyl rings—DFT calculations can predict changes in frontier molecular orbital energies (HOMO/LUMO), ionization potential, and electron affinity. acs.org This allows for the pre-screening of candidates for specific optoelectronic applications, such as organic semiconductors or emitters in OLEDs.

Molecular Dynamics (MD) simulations can predict how these newly designed molecules will behave on a larger scale. MD can be used to model the self-assembly of terphenyl-based molecules, revealing how changes in molecular geometry (e.g., linear vs. bent) or functionalization impact packing and morphology in the solid state or at interfaces. rsc.orgnih.gov These simulations are crucial for predicting properties like charge transport, which are highly dependent on intermolecular electronic coupling and molecular arrangement. For example, MD simulations have been used to study the self-assembly of terphenyl-containing polymers, showing how π-π stacking interactions can lead to ordered structures with enhanced magnetic properties. rsc.org

By combining DFT and MD, researchers can establish clear structure-property relationships, guiding synthetic chemists to target the most promising derivatives for applications requiring specific thermal, optical, electronic, or self-assembly characteristics. researchgate.net

Table 3: Computational Methods for Designing p-Terphenyl-Acetamide Derivatives
Computational MethodPredicted PropertyApplication in Material Design
Density Functional Theory (DFT)HOMO/LUMO levels, bandgap, absorption spectraScreening for optoelectronic properties (e.g., color, conductivity) wikipedia.orgacs.org
Molecular Dynamics (MD)Self-assembly behavior, crystal packing, morphologyPredicting solid-state structure and charge transport pathways rsc.orgnih.gov
Kinetic Monte Carlo (KMC)Charge carrier mobility, device performanceSimulating charge transport in the predicted morphology
Quantitative Structure-Property Relationship (QSPR)Correlation between molecular descriptors and propertiesRapid screening of large virtual libraries of derivatives

Sustainable Synthesis Routes and Green Chemistry Approaches in p-Terphenyl-Acetamide Chemistry

As the demand for advanced materials grows, so does the need for their synthesis to be environmentally benign. Applying the principles of green chemistry to the synthesis of Acetamide, p-terphenyl-4-yl- and its derivatives is a critical research direction. ucl.ac.uk This involves developing routes that improve atom economy, reduce waste, use less hazardous solvents, and increase energy efficiency. whiterose.ac.uk

The synthesis of the p-terphenyl core is often achieved via Suzuki coupling reactions. nih.gov Green advancements in this area focus on using water as a solvent, employing highly efficient and reusable palladium catalysts, or conducting the reaction under solvent-free conditions, for example, through mechanochemistry (ball milling). wikipedia.orgacs.orgresearchgate.netnih.gov

For the amide bond formation step, traditional methods often rely on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk Greener alternatives are highly sought after. Biocatalysis , using enzymes like lipase, offers a highly selective and efficient method for direct amidation under mild conditions, often in greener solvents. rsc.orgnih.gov Another approach is the direct thermal or catalytic condensation of a carboxylic acid and an amine, where the only byproduct is water. nih.gov The use of reusable Brønsted acidic ionic liquids as both catalyst and solvent represents a promising sustainable protocol for this transformation. acs.org Other energy-efficient activation methods, such as sonication or microwave irradiation, can also reduce reaction times and energy consumption. researchgate.net

Furthermore, developing synthetic pathways that begin from renewable feedstocks is a long-term goal. Biocatalytic methods are being explored for the synthesis of aromatic precursors from renewable resources like glucose, which could eventually be integrated into the production of the terphenyl backbone. nih.gov

Table 4: Green Chemistry Approaches for p-Terphenyl-Acetamide Synthesis
Synthetic StepTraditional MethodGreen AlternativeKey Advantage
p-Terphenyl Core SynthesisSuzuki coupling in organic solvents (e.g., Toluene, DMF) wikipedia.orgSolvent-free mechanochemical Suzuki coupling nih.govElimination of hazardous solvents, reduced waste
Amide Bond FormationUse of stoichiometric coupling reagents (e.g., HATU, EDC) ucl.ac.ukEnzymatic amidation using lipase nih.govHigh selectivity, mild conditions, biodegradable catalyst
Amide Bond FormationActivation via acyl chlorides (using SOCl₂)Direct catalytic amidation (e.g., with boric acid or ionic liquids) acs.orgHigh atom economy (water is the only byproduct)
Overall ProcessMulti-step synthesis with purification at each stageTelescoped or one-pot reaction sequencesReduced solvent use, energy, and time
Starting MaterialsPetroleum-based precursorsAromatic precursors from biocatalytic conversion of renewables nih.govUse of sustainable feedstocks

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